molecular formula C22H35N3O3S B3004631 3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021041-01-9

3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No.: B3004631
CAS No.: 1021041-01-9
M. Wt: 421.6
InChI Key: DEPIJPBANQAICC-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C22H35N3O3S and its molecular weight is 421.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological target. Some piperazine derivatives have been studied for their anti-tubercular activity , while others have been investigated for their metabolic benefits .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some piperazine derivatives have been found to be non-toxic to human cells , but this may not be the case for all compounds in this class.

Properties

IUPAC Name

3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIJPBANQAICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.